2-(2-Amino-pyridin-3-YL)-ethanol oxalate
Overview
Description
The compound “2-(2-Amino-pyridin-3-YL)-ethanol oxalate” is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as “(2-Amino-pyridin-3-yl)-methanol” and “(2-Amino-5-iodo-pyridin-3-yl)-methanol”, are known and have been used as building blocks in chemical synthesis .
Scientific Research Applications
Catalysis and Chemical Reactions
One area of application involves the catalytic activities associated with similar compounds, where they facilitate oxidation reactions. For instance, compounds like 2-(2-Amino-pyridin-3-YL)-ethanol oxalate could potentially be involved in the catalysis of coupled oxidation of alcohols, indicating their utility in biochemical processes and industrial applications related to alcohol oxidation to more valuable chemicals (Keilin & Hartree, 1945).
Complexation and Metal Coordination Chemistry
Research has shown that compounds structurally related to 2-(2-Amino-pyridin-3-YL)-ethanol oxalate can act as ligands in the formation of metal complexes. For instance, the reaction of similar compounds with pyridine-2-carbaldehyde and subsequent complexation with copper(II) and cadmium(II) ions illustrates the compound's potential in creating metal-organic frameworks or coordination complexes. These complexes have been characterized and studied for their potential applications in areas such as catalysis, molecular recognition, and as sensors. Docking studies have also been conducted to explore the interaction of these complexes with biomolecules, which could have implications in medicinal chemistry (Mardani et al., 2019).
Environmental and Biochemical Sensors
2-(2-Amino-pyridin-3-YL)-ethanol oxalate and its derivatives have been explored for their ability to act as chemosensors, particularly in the detection of heavy metals like mercury(II). This application is significant for environmental monitoring and public health, as it provides a tool for the rapid and sensitive detection of pollutants in water and soil. The colorimetric change observable with the naked eye upon interaction with mercury(II) ions exemplifies the practicality of such compounds in environmental science (Pan et al., 2015).
properties
IUPAC Name |
2-(2-aminopyridin-3-yl)ethanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-7-6(3-5-10)2-1-4-9-7;3-1(4)2(5)6/h1-2,4,10H,3,5H2,(H2,8,9);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZGQXDPNXTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-pyridin-3-YL)-ethanol oxalate | |
CAS RN |
1187932-61-1 | |
Record name | 3-Pyridineethanol, 2-amino-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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